![molecular formula C18H14ClN5O3 B6515323 N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 932975-07-0](/img/structure/B6515323.png)
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide, also known by its chemical formula C18H18ClN5O2S, is a synthetic compound with potential biological activities. Its molecular weight is approximately 403.893 g/mol . The compound’s structure combines a triazoloquinoxaline core with a chloro-methoxyphenyl group, suggesting potential pharmacological relevance.
Molecular Structure Analysis
The compound’s molecular structure consists of a fused triazoloquinoxaline ring system linked to a chloro-methoxyphenyl moiety. The triazoloquinoxaline scaffold may contribute to its potential biological activity, warranting further investigation .Scientific Research Applications
Antiviral Applications
The compound has been identified as a promising inhibitor targeting 3CLpro of SARS-CoV-2 . This suggests potential antiviral applications, particularly in the treatment or prevention of COVID-19.
Anticancer Applications
Triazole derivatives, which include this compound, have been noted for their anticancer properties . This suggests that the compound could potentially be used in cancer treatment research.
Antimicrobial Applications
Triazole derivatives have also been recognized for their antimicrobial properties . This indicates that the compound could potentially be used in the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Applications
The compound, as a triazole derivative, has been associated with analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation.
Antioxidant Applications
Triazole derivatives have been noted for their antioxidant properties . This suggests that the compound could potentially be used in the development of new antioxidant agents.
Enzyme Inhibitor Applications
The compound has been identified as a potential inhibitor of various enzymes . This suggests potential applications in the development of new enzyme inhibitors for various therapeutic purposes.
Antihypertensive Applications
Triazole derivatives have been associated with antihypertensive activities . This suggests potential applications in the treatment of hypertension.
Antidiabetic Applications
Triazole derivatives have been associated with antidiabetic activities . This suggests potential applications in the treatment of diabetes.
Mechanism of Action
Target of Action
Compounds with a similar triazole-quinoxaline structure have been found to exhibit antiviral and antimicrobial activities .
Mode of Action
It is known that triazole compounds, such as this one, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with a similar triazole-quinoxaline structure have been found to exhibit antiviral and antimicrobial activities, suggesting that they may interact with the biochemical pathways related to viral replication and bacterial growth .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Compounds with a similar triazole-quinoxaline structure have been found to exhibit antiviral and antimicrobial activities, suggesting that they may inhibit the growth of certain viruses and bacteria .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3/c1-27-15-7-6-11(8-12(15)19)21-16(25)9-23-13-4-2-3-5-14(13)24-10-20-22-17(24)18(23)26/h2-8,10H,9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMRZGDIBPOCBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide |
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